Dimercury diiodide

Catalog No.
S595796
CAS No.
15385-57-6
M.F
Hg2I2
M. Wt
654.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimercury diiodide

CAS Number

15385-57-6

Product Name

Dimercury diiodide

IUPAC Name

iodomercury

Molecular Formula

Hg2I2

Molecular Weight

654.99 g/mol

InChI

InChI=1S/2Hg.2HI/h;;2*1H/q2*+1;;/p-2

InChI Key

NDKKKEPYKOOXLG-UHFFFAOYSA-L

SMILES

I[Hg].I[Hg]

solubility

Insol in alcohol, ether; sol in soln of mercurous or mercuric nitrates
VERY SLIGHTLY SOL IN COLD WATER; SOL IN AMMONIUM HYDROXIDE & POTASSIUM IODIDE
Sol in castor oil, liquid ammonia, aqua ammonia

Canonical SMILES

I[Hg].I[Hg]

The exact mass of the compound Dimercury diiodide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in alcohol, ether; sol in soln of mercurous or mercuric nitratesvery slightly sol in cold water; sol in ammonium hydroxide & potassium iodidesol in castor oil, liquid ammonia, aqua ammonia. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dimercury diiodide (CAS 15385-57-6), also known as mercurous iodide, is a heavy, light-sensitive, yellow-green inorganic solid with the formula Hg2I2. In industrial and advanced laboratory settings, it is primarily procured for its exceptional acousto-optic properties, its utility as a specialized electrochemical reference material, and its role as a precursor in solid-state crystal growth. Unlike typical transition metal halides, Hg2I2 features a linear I-Hg-Hg-I molecular structure that imparts extreme crystallographic and acoustic anisotropy. It is practically insoluble in water (Ksp ~ 5.2 × 10^-29) and undergoes controlled thermal disproportionation into elemental mercury and mercury(II) iodide (HgI2) at elevated temperatures (approx. 290 °C). These highly specific thermal, acoustic, and electrochemical baselines make it a critical material for infrared acousto-optic devices, iodide-specific electrode manufacturing, and high-purity semiconductor precursor workflows [1].

Procuring generic mercury iodides—such as substituting mercury(II) iodide (HgI2) or other mercury(I) halides like calomel (Hg2Cl2)—will result in catastrophic failure in application-specific workflows. In acousto-optic device manufacturing, substituting Hg2I2 with Hg2Cl2 or standard paratellurite (TeO2) drastically increases the acoustic phase velocity, thereby reducing the delay time and degrading the figure of merit in Bragg cells [1]. In electrochemical applications, using a standard calomel (Hg2Cl2) reference electrode in iodide-rich solutions leads to rapid anion exchange, membrane fouling, and severe potential drift; Hg2I2 is strictly required to maintain a stable thermodynamic equilibrium [2]. Furthermore, in crystal growth, attempting to use direct HgI2 instead of an Hg2I2 precursor eliminates the in-situ generation of elemental mercury vapor, which is strictly required to suppress iodine vacancies during the vapor transport growth of room-temperature radiation detectors.

Ultra-Low Slow Shear Acoustic Wave Velocity for Acousto-Optic Efficiency

In the design of acousto-optic modulators and delay lines, acoustic phase velocity is a critical determinant of device efficiency and signal retention. Dimercury diiodide exhibits an exceptionally low slow shear acoustic wave velocity of 245 m/s along the [110] crystallographic axis. In direct comparison, the industry-standard acousto-optic material paratellurite (TeO2) possesses a velocity of approximately 616 m/s, while the chloride analog calomel (Hg2Cl2) operates at ~347 m/s [1]. This massive reduction in acoustic velocity provides a proportionally higher acousto-optic figure of merit (M2) and allows for significantly longer optical delay times within compact crystal geometries.

Evidence DimensionSlow shear acoustic wave velocity along [110] axis
Target Compound Data245 m/s (Hg2I2)
Comparator Or Baseline~616 m/s (TeO2) and ~347 m/s (Hg2Cl2)
Quantified Difference~60% lower velocity than TeO2; ~29% lower than Hg2Cl2
ConditionsBulk ultrasonic wave propagation along the [110] crystallographic axis at room temperature

Ultra-low acoustic velocity directly translates to exceptionally high acousto-optic figures of merit and longer optical delay lines, crucial for high-resolution infrared tunable filters.

Standard Reduction Potential for Iodide-Specific Reference Electrodes

For electrochemical measurements in iodide-rich electrolytes, standard reference electrodes suffer from anion exchange and drift. Dimercury diiodide provides a highly stable, specific thermodynamic baseline with a standard reduction potential of -0.0405 V for the Hg2I2 + 2e- -> 2Hg + 2I- half-cell reaction. This is a massive shift compared to the standard calomel electrode (Hg2Cl2), which operates at +0.268 V [1]. Procuring Hg2I2 allows for the construction of specialized Hg/Hg2I2 reference electrodes that maintain absolute stability in iodide solutions without the precipitation fouling that degrades chloride-based or sulfate-based alternatives.

Evidence DimensionStandard reduction potential (E°)
Target Compound Data-0.0405 V (Hg2I2 / Hg)
Comparator Or Baseline+0.268 V (Hg2Cl2 / Hg - Calomel)
Quantified Difference308.5 mV negative shift in standard potential
ConditionsStandard state aqueous conditions (25 °C, 1 M anion concentration)

Prevents electrode fouling and potential drift when conducting electrochemical measurements or titrations in iodide-rich electrolytes, where standard calomel electrodes fail.

Acoustic Anisotropy Coefficient for Wide Walk-off Angle Devices

The linear chain structure of mercurous halides creates strong spatial dispersion of acoustic velocity, which is quantified by the acoustic anisotropy coefficient (r). Dimercury diiodide possesses an extreme acoustic anisotropy coefficient of r = 4.89. This is significantly higher than its closest structural analog, mercury(I) bromide (Hg2Br2), which has a coefficient of r = 4.39 [1]. This elevated anisotropy in Hg2I2 results in extremely wide acoustic walk-off angles (the angle between the wave vector and Poynting vector), making it a highly effective choice for specialized polarization-dependent beam steering and intermediate Bragg acousto-optic interactions.

Evidence DimensionCoefficient of acoustic anisotropy (r)
Target Compound Datar = 4.89 (Hg2I2)
Comparator Or Baseliner = 4.39 (Hg2Br2)
Quantified Difference11.4% higher acoustic anisotropy coefficient
ConditionsBulk acoustic wave propagation analysis in highly anisotropic crystalline media

The extreme acoustic anisotropy enables the design of acousto-optic devices with extremely wide acoustic walk-off angles, optimizing polarization-dependent beam steering.

Thermal Disproportionation Behavior for Defect-Suppressed Crystal Growth

In the synthesis of high-purity mercury(II) iodide (HgI2) for room-temperature semiconductor radiation detectors, controlling the stoichiometry of the vapor phase is critical to prevent iodine vacancies. Dimercury diiodide undergoes controlled thermal disproportionation (Hg2I2 -> Hg + HgI2) when heated near 290 °C . In contrast, direct procurement and sublimation of HgI2 (which melts congruently at 259 °C) does not inherently provide an elemental mercury overpressure. Utilizing Hg2I2 as a solid-state precursor ensures a continuous, self-regulating release of equimolar Hg vapor alongside HgI2, actively suppressing point defects during chemical vapor transport (CVT) growth.

Evidence DimensionThermal decomposition pathway
Target Compound DataDisproportionates into Hg + HgI2 at ~290 °C
Comparator Or BaselineHgI2 (Melts congruently at 259 °C without disproportionation)
Quantified DifferenceGenerates 1 mole of in-situ Hg vapor per mole of precursor, versus 0 moles for direct HgI2
ConditionsRapid heating in closed ampoules or chemical vapor transport (CVT) systems

Allows crystal growers to use Hg2I2 as a self-regulating solid-state source to maintain a mercury-rich overpressure, suppressing defect formation in semiconductor detector fabrication.

Infrared Acousto-Optic Tunable Filters (AOTFs) and Bragg Cells

Driven by its ultra-low slow shear acoustic wave velocity (245 m/s) and extreme acoustic anisotropy (r = 4.89), Hg2I2 is a highly efficient crystal choice for fabricating high-resolution AOTFs and Bragg cells operating in the infrared spectrum. It is specifically procured when standard TeO2 or Hg2Cl2 crystals cannot provide the necessary optical delay times or figure of merit for advanced spectroscopic and laser modulation systems [1].

Iodide-Specific Electrochemical Reference Electrodes

In analytical chemistry and electroplating where iodide ions are present in high concentrations, standard calomel (Hg2Cl2) or Ag/AgCl electrodes suffer from rapid anion exchange and drift. Hg2I2 is procured to construct Hg/Hg2I2 reference electrodes (-0.0405 V), providing absolute thermodynamic stability and preventing membrane fouling in these specialized environments [2].

Precursor for Room-Temperature Radiation Detector Crystals

Hg2I2 is utilized as a vital precursor in chemical vapor transport (CVT) systems for the growth of single-crystal mercury(II) iodide (HgI2). Its specific thermal disproportionation near 290 °C generates a controlled, in-situ mercury overpressure that suppresses iodine vacancies, resulting in higher-purity semiconductor materials for X-ray and gamma-ray detectors than can be achieved by sublimating direct HgI2 [3].

Physical Description

Mercurous iodide, [solid] is a bright yellow powder. Becomes greenish on exposure to light due to disproportionation into metallic mercury and mercuric iodide. Insoluble in water but soluble in castor oil and aqueous ammonia. Becomes dark yellow, orange and red on heating but yellow again upon cooling. Density approx. 7.7 g / cm3. Toxic by inhalation and by ingestion.

Color/Form

Bright-yellow, amorphous powder
YELLOW TETRAGONAL

Exact Mass

655.74792 g/mol

Monoisotopic Mass

657.75023 g/mol

Heavy Atom Count

4

Taste

Tasteless

Density

7.70

Odor

Odorless

Melting Point

290 °C (with partial decomposition)

UNII

HT0935F2JR

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

ANTIBACTERIAL AGENT /FORMER USE/
MERCUROUS IODIDE ... HAS BEEN /FORMERLY/ USED IN OINTMENT IN EYE DISEASES.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

15385-57-6

Metabolism Metabolites

Mercury is absorbed mainly via ingestion and inhalation, then distributed throughout the body via the bloodstream, where a portion binds to sulfhydryl groups on haemoglobin. Mercury can undergo oxidation to mercuric mercury, which takes place via the catalase-hydrogen peroxide pathway. The mercury atom is able to diffuse down the cleft in the catalase enzyme to reach the active site where the heme ring is located. Oxidation most likely occurs in all tissue, as the catalase hydrogen peroxide pathway is ubiquitous. Following oxidation, mercury tends to accumulate in the kidneys. Mercury is excreted mainly by exhalation and in the faeces. (A6, L7)

Drug Warnings

CAUTION: NEVER PRESCRIBE MERCURY IODIDE YELLOW (OR GREEN) WITH A SOL IODIDE, BECAUSE A HIGHLY POISONOUS MERCURIC IODIDE IS FORMED.

Methods of Manufacturing

(a) action of potassium iodide on a mercurous salt; (b) boiling a soln of mercurous nitrate containing nitric acid with excess of iodine.
"Green" mercury iodide is made from metallic mercury and iodine, the green color being due to presence of some uncombined mercury.

Storage Conditions

PROTECT FROM LIGHT.

Stability Shelf Life

DARKENS OR BECOMES GREENISH ON EXPOSURE TO LIGHT, MERCURIC IODIDE (HGI2) & METALLIC MERCURY BEING FORMED

Dates

Last modified: 04-14-2024

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